Nesiritide citrate

Description

Properties

CAS No. |

189032-40-4 |

|---|---|

Molecular Formula |

C149H252N50O49S4 |

Molecular Weight |

3656.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C143H244N50O42S4.C6H8O7/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156;7-3(8)1-6(13,5(11)12)2-4(9)10/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1 |

InChI Key |

OVGROODTNJWFAQ-INJFIXSDSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)O)CC(C)C)CO)CO)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)CC(C)C)CO)CO)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)O)CC(C)C)CO)CO)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

189032-40-4 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Nesiritide Citrate

Structural Identity to Endogenous Human B-type Natriuretic Peptide

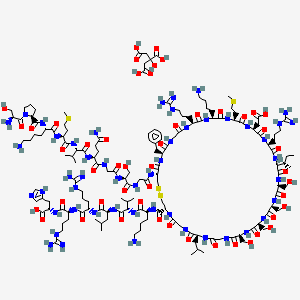

Nesiritide (B7909928) is a 32-amino acid peptide manufactured using recombinant DNA technology. rxlist.comfda.govdrugs.com It possesses an identical amino acid sequence to the naturally occurring human B-type natriuretic peptide (BNP-32), which is primarily synthesized and secreted by the ventricular myocardium in response to ventricular stretch and pressure overload. nih.govrxlist.comccjm.org The molecular weight of nesiritide is 3464 g/mol , and its empirical formula is C143H244N50O42S4. rxlist.comfda.govdrugs.com A key structural feature is a 17-amino acid ring formed by a disulfide bridge between cysteine residues at positions 10 and 26. fda.gov This structural identity allows nesiritide to mimic the biological actions of endogenous BNP. nih.gov

Natriuretic Peptide Receptor Binding and Activation

Nesiritide exerts its pharmacological effects by binding to and activating specific cell surface receptors known as natriuretic peptide receptors (NPRs). drugbank.comscribd.com There are three main types of NPRs: NPR-A, NPR-B, and NPR-C. medchemexpress.comnih.gov

Guanylate Cyclase-Coupled Receptors (NPR-A, NPR-B) Interactions

Nesiritide primarily interacts with the natriuretic peptide receptor-A (NPR-A), which is a guanylate cyclase-coupled receptor found on the surface of vascular smooth muscle and endothelial cells. fda.govfda.govdrugbank.com The binding of nesiritide to NPR-A is a high-affinity interaction. medchemexpress.commedchemexpress.com This binding event activates the intracellular guanylate cyclase domain of the receptor. google.com While both atrial natriuretic peptide (ANP) and BNP bind to NPR-A, C-type natriuretic peptide (CNP) preferentially binds to NPR-B. nih.govfrontiersin.org Nesiritide also demonstrates binding to NPR-B. scribd.com

Clearance Receptor (NPR-C) Interactions

In addition to the biologically active receptors, nesiritide also binds to the natriuretic peptide clearance receptor (NPR-C). drugbank.comnih.gov Unlike NPR-A and NPR-B, NPR-C lacks an intracellular guanylate cyclase domain. uio.no Its primary function is to clear natriuretic peptides, including nesiritide, from the circulation through receptor-mediated internalization and subsequent degradation. drugbank.comnih.govgoogle.com Nesiritide exhibits a high affinity for NPR-C. medchemexpress.commedchemexpress.com Some research suggests that NPR-C may also have signaling functions independent of cGMP, potentially through G-protein coupling. uio.nonih.gov

Table 1: Nesiritide Binding Affinity for Natriuretic Peptide Receptors

| Receptor | Binding Affinity (Kd) | Reference |

| NPR-A | 7.3 pM | medchemexpress.commedchemexpress.com |

| NPR-C | 13 pM | medchemexpress.commedchemexpress.com |

Intracellular Signaling Cascades

The binding of nesiritide to its receptors initiates a cascade of intracellular events, leading to its characteristic physiological effects.

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Activation

The activation of NPR-A by nesiritide stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the cell. rxlist.comfda.govdrugs.comdrugbank.com This leads to a significant increase in intracellular cGMP concentrations. fda.govfda.govhres.ca cGMP acts as a crucial second messenger, mediating the downstream effects of nesiritide. rxlist.comfda.govdrugs.comdrugbank.com Studies have shown that nesiritide administration leads to a dose-dependent increase in plasma cGMP levels. fda.gov The vasodilatory effects of nesiritide are directly linked to this increase in cGMP. fda.gov

Role of cGMP-Dependent Protein Kinases

The elevated intracellular cGMP levels activate cGMP-dependent protein kinases (PKG). fda.govfda.gov These kinases play a pivotal role in mediating the cellular response to nesiritide. ahajournals.org The activation of PKG in vascular smooth muscle cells leads to the dephosphorylation of specific proteins, resulting in smooth muscle relaxation and vasodilation. fda.gov This mechanism is a key contributor to the arterial and venous dilation observed with nesiritide administration. rxlist.comfda.govdrugs.comdrugbank.com PKG can also influence other cellular processes, including the inhibition of cardiac hypertrophy and fibrosis. ahajournals.orgmdpi.com

Modulation of Cellular Ion Channels (e.g., L-type calcium channels)

Nesiritide citrate (B86180), a recombinant form of human B-type natriuretic peptide (BNP), exerts significant modulatory effects on various cellular ion channels, a key component of its molecular and cellular pharmacology. These effects are primarily mediated through the activation of the particulate guanylate cyclase receptor, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This second messenger, in turn, influences ion channel function through direct binding to cGMP-gated channels and, more prominently, through the activation of cGMP-dependent protein kinase (PKG). The modulation of these channels, particularly L-type calcium channels and potassium channels, plays a crucial role in the physiological actions of nesiritide, including vasodilation and its effects on cardiac myocytes.

The primary mechanism of nesiritide's action on ion channels begins with its binding to natriuretic peptide receptor-A (NPR-A). nih.gov This binding stimulates the intracellular guanylate cyclase domain of the receptor, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. fda.govmedscape.com The elevated intracellular cGMP then acts as a second messenger, initiating a signaling cascade that ultimately alters the activity of various ion channels. fda.gov This cGMP-dependent signaling can occur through two main pathways: direct interaction with cGMP-gated ion channels or activation of PKG, which then phosphorylates specific ion channels or their associated regulatory proteins. symbiosisonlinepublishing.com

A significant focus of research has been the effect of nesiritide-induced cGMP signaling on L-type calcium channels (Ca_v1.2) in cardiac myocytes. Studies have demonstrated that the activation of PKG by cGMP leads to the inhibition of the L-type Ca2+ channel current (I_Ca(L)). nih.gov This inhibitory effect is believed to be mediated by the direct phosphorylation of the Ca2+ channel or an associated regulatory protein by PKG. nih.gov In rat ventricular myocytes, the internal application of activated PKG resulted in an average inhibition of basal I_Ca(L) by 42.1%. nih.gov This inhibition of calcium influx is a key mechanism contributing to the negative inotropic effects observed with high concentrations of cGMP. frontiersin.org

Furthermore, investigations have revealed that nesiritide can regulate the voltage-dependence of L-type calcium channel activation and inactivation. While specific quantitative data from direct nesiritide application in electrophysiological studies is limited in publicly available literature, the downstream effects of its signaling pathway are evident. The activation of PKG can influence the phosphorylation state of the L-type calcium channel, thereby altering its gating properties.

Beyond L-type calcium channels, nesiritide's influence extends to potassium channels. Activation of NP receptors and the subsequent rise in cGMP can lead to the activation of calcium/potassium channels, contributing to vasorelaxation in vascular smooth muscle cells. nih.gov There is also evidence to suggest that nesiritide may be involved in the opening of ATP-sensitive potassium (K_ATP) channels. This action is considered a cardioprotective mechanism, potentially attenuating infarct size independent of its effects on myocardial load. frontiersin.org The activation of K_ATP channels leads to hyperpolarization of the cell membrane, which can reduce calcium influx through voltage-gated calcium channels, thereby promoting relaxation in smooth muscle cells and offering a protective effect in ischemic conditions. frontiersin.org

The modulation of ion channels by nesiritide is further complicated by the crosstalk between cGMP and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, primarily through the action of phosphodiesterases (PDEs). symbiosisonlinepublishing.com Nesiritide-induced cGMP can inhibit PDE3, an enzyme that degrades cAMP. nih.gov This inhibition leads to an increase in intracellular cAMP levels, which can, in turn, activate protein kinase A (PKA) and influence calcium channels. nih.gov Conversely, cGMP can also stimulate PDE2, which hydrolyzes cAMP, thereby reducing cAMP levels and opposing PKA-mediated effects. symbiosisonlinepublishing.com This complex interplay between cGMP, cAMP, and various PDE isoforms creates a highly regulated system for modulating ion channel activity in response to nesiritide.

The following table summarizes key research findings on the modulation of cellular ion channels by nesiritide citrate and its downstream signaling components.

| Ion Channel | Cell Type | Modulator | Effect | Research Finding |

| L-type Calcium Channel | Rat Ventricular Myocytes | cGMP-dependent protein kinase (PKG) | Inhibition | Internal application of activated PKG (25 nmol/L) caused an average inhibition of basal L-type Ca2+ channel current (I_Ca(L)) by 42.1%. nih.gov |

| L-type Calcium Channel | Rat Ventricular Myocytes | cGMP-dependent protein kinase (PKG) | Inhibition | PKG (50 nmol/L) inhibited isoproterenol-stimulated I_Ca(L) to basal levels. nih.gov |

| Potassium Channels | Endothelial and Vascular Smooth Muscle Cells | Nesiritide (via cGMP) | Activation | Activation of NP receptors signals cGMP, thereby activating calcium/potassium channels, resulting in vasorelaxation. nih.gov |

| ATP-sensitive Potassium (K_ATP) Channel | Rodent Myocardium | B-type Natriuretic Peptide (BNP) | Opening | BNP administration may attenuate infarct size through the activation of cGMP and the opening of K_ATP channels. frontiersin.org |

Systemic and Organ Level Mechanisms of Action of Nesiritide Citrate

Vascular Smooth Muscle Regulation

Nesiritide (B7909928) citrate (B86180) plays a significant role in the regulation of vascular smooth muscle, leading to vasodilation of both arteries and veins. imrpress.com This effect is crucial for its therapeutic application in conditions characterized by increased vascular resistance and cardiac filling pressures.

Mechanisms of Vasorelaxation

The primary mechanism by which nesiritide induces vasorelaxation is through its interaction with particulate guanylate cyclase receptors, specifically the natriuretic peptide receptor-A (NPR-A), located on the surface of vascular smooth muscle and endothelial cells. fda.govdrugbank.com Binding of nesiritide to NPR-A activates guanylate cyclase, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). fda.govdrugbank.com

The elevated intracellular concentrations of cGMP act as a second messenger, triggering a cascade of downstream signaling events that ultimately lead to smooth muscle cell relaxation. fda.govdrugbank.com This process involves the activation of cGMP-dependent protein kinases, which are thought to contribute to vasorelaxation through various mechanisms, including the modulation of intracellular calcium levels and the phosphorylation of proteins involved in the contractile apparatus. fda.gov The vasodilatory effects of nesiritide are a key contributor to its ability to reduce both preload and afterload on the heart.

Differential Effects on Isolated Arterial and Venous Tissue Preparations

In vitro studies using isolated human vascular tissues have demonstrated that nesiritide citrate exerts a relaxant effect on both arterial and venous preparations that have been pre-contracted with agents such as endothelin-1 (B181129) or the alpha-adrenergic agonist, phenylephrine (B352888). fda.govdrugbank.com Research suggests a differential sensitivity between arterial and venous smooth muscle to the effects of nesiritide.

Statistically significant relaxation of pre-contracted arterial muscle strips has been observed at nesiritide concentrations of ≥0.03 nM, while venous muscle strips required a concentration of ≥1.0 nM for significant relaxation. fda.gov The half-maximal effective concentration (EC50) for relaxation in human arterial smooth muscle exposed to human B-type natriuretic peptide has been determined to be 19 ± 7 nM. fda.gov While one study suggested that BNP was a more potent dilator of constricted arteries than veins, another proposed that in the context of heart failure, venous relaxation may be more prominent. nih.gov This indicates a potentially more potent vasodilatory effect on the arterial vasculature compared to the venous side under certain experimental conditions.

Table 1: Differential Vasorelaxant Effects of Nesiritide on Isolated Human Vascular Tissue

| Tissue Type | Pre-contracting Agent | Effective Nesiritide Concentration for Relaxation | EC50 for Relaxation |

|---|---|---|---|

| Arterial Muscle | Endothelin-1, Phenylephrine | ≥0.03 nM | 19 ± 7 nM |

| Venous Muscle | Endothelin-1, Phenylephrine | ≥1.0 nM | Not Specified |

Data sourced from pre-clinical studies on isolated human vascular tissue preparations. fda.gov

Renal Physiological Effects

Natriuretic Mechanisms

Nesiritide promotes natriuresis, the excretion of sodium in the urine. researchgate.net This effect is, in part, a consequence of its influence on the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in aldosterone (B195564) secretion. oup.com Aldosterone is a key hormone responsible for sodium reabsorption in the kidneys; therefore, its suppression by nesiritide leads to increased sodium excretion. In some studies, subcutaneous administration of nesiritide in patients with chronic heart failure resulted in increased urinary sodium excretion. oup.com

Diuretic Mechanisms

The diuretic effect of nesiritide, or increased urine output, is closely linked to its natriuretic and hemodynamic actions. researchgate.net By promoting the excretion of sodium, nesiritide consequently increases water excretion as the body works to maintain osmotic balance. Some studies have shown that nesiritide infusion can lead to a significant increase in urine volume. oup.com For instance, a 90-minute infusion in patients with severe congestive heart failure resulted in a notable increase in urine volume compared to placebo. oup.com However, other large-scale clinical trials, such as the ASCEND-HF study, did not find a significant difference in urine output between patients treated with nesiritide and those who received a placebo. nih.gov In a study of patients post-cardiac surgery, nesiritide infusion was associated with a significant increase in urine output from a pre-infusion rate of 46.6 ± 26.9 mL/hr to 91.7 ± 47.0 mL/hr within 8 hours. hsforum.com

Table 2: Reported Renal Effects of Nesiritide in Clinical Studies

| Study Population | Nesiritide Effect on Urine Output | Nesiritide Effect on Urinary Sodium Excretion | Reference |

|---|---|---|---|

| Severe Congestive Heart Failure | Significantly increased compared to placebo | Significantly increased compared to placebo | oup.com |

| Chronic Heart Failure (Subcutaneous admin.) | Increased | Increased | oup.com |

| Acute Decompensated Heart Failure (ASCEND-HF) | No significant difference compared to placebo | Not specified | nih.gov |

| Post-Cardiac Surgery | Increased from 46.6 to 91.7 mL/hr | Not specified | hsforum.com |

Note: The renal effects of nesiritide can vary depending on the clinical setting and patient population.

Neurohumoral Axis Modulation

This compound significantly modulates the neurohumoral axis, which is a complex system of hormones and neurotransmitters that plays a critical role in cardiovascular regulation and is often pathologically activated in heart failure. imrpress.comresearchgate.net

Nesiritide has been shown to suppress the renin-angiotensin-aldosterone system (RAAS). oup.com Clinical studies have demonstrated that nesiritide infusion can lead to a decrease in plasma aldosterone levels. oup.comahajournals.org In one study, a 4-hour infusion of nesiritide resulted in reduced plasma aldosterone compared to patients who received a placebo. oup.com Another study in patients undergoing cardiopulmonary bypass surgery showed that a low-dose nesiritide infusion prevented the expected postoperative increase in aldosterone seen in the placebo group. ahajournals.orgahajournals.org

Furthermore, nesiritide has been observed to reduce circulating levels of catecholamines, such as norepinephrine (B1679862). medscape.comahajournals.org This suppression of the sympathetic nervous system contributes to its vasodilatory effects and may prevent the reflex tachycardia sometimes seen with other vasodilators. medscape.com

Nesiritide also reduces plasma levels of endothelin-1, a potent vasoconstrictor that is often elevated in heart failure. medscape.comnih.gov Studies have shown a significant reduction in plasma endothelin-1 levels in patients with decompensated heart failure following nesiritide administration. medscape.comnih.gov In a rabbit model of arterial injury, nesiritide treatment was associated with a significant reduction in plasma endothelin-1 levels from 114.9±6.3 ng/L in the control group to 91.6±6.8 ng/L in the treatment group. scielo.br

Table 3: Neurohumoral Effects of this compound in Clinical and Preclinical Studies

| Neurohormone | Effect of Nesiritide | Study Details | Reference |

|---|---|---|---|

| Aldosterone | Decrease | Reduced plasma levels in heart failure patients after infusion. | oup.com |

| Aldosterone | Suppression | Prevented postoperative increase in patients undergoing cardiopulmonary bypass. | ahajournals.orgahajournals.org |

| Norepinephrine | Decrease | Reduced circulating levels in patients with acute decompensated heart failure. | medscape.com |

| Endothelin-1 | Decrease | Reduced plasma levels in patients with decompensated heart failure. | medscape.comnih.gov |

| Endothelin-1 | Decrease | Reduced plasma levels from 114.9±6.3 ng/L to 91.6±6.8 ng/L in a rabbit model. | scielo.br |

Suppression of the Renin-Angiotensin-Aldosterone System (RAAS)

A key neurohormonal effect of nesiritide is the suppression of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. hres.canih.gov The RAAS is often pathologically activated in conditions such as heart failure. Nesiritide counter-regulates this system, contributing to its therapeutic effects. wikipedia.orgdrugbank.com

Clinical studies have demonstrated that nesiritide administration leads to a reduction in aldosterone levels. nih.gov Aldosterone, a key hormone in the RAAS, promotes sodium and water retention. By lowering aldosterone levels, nesiritide facilitates natriuresis and diuresis, aiding in the reduction of fluid overload. nih.govnih.gov This suppression of the RAAS is a crucial component of nesiritide's mechanism, working in concert with its direct vasodilatory actions to improve hemodynamic status in patients with decompensated heart failure. nih.govmedscape.com In patients with severe heart failure, whose renal function may be highly dependent on the activity of the RAAS, treatment with nesiritide can sometimes be associated with azotemia. fda.gov

Table 1: Effect of Nesiritide on Aldosterone Levels

| Treatment Group | Baseline Aldosterone (ng/dL) | Aldosterone at 6 hours (ng/dL) | Change from Baseline (ng/dL) |

| Control | 11.0 | 11.5 | +0.6 |

| Nesiritide (0.015 µg/kg/min) | 11.0 | 4.6 | -2.5 |

| Nesiritide (0.030 µg/kg/min) | 11.0 | 6.2 | -1.6 |

| Data from a clinical trial in patients with congestive heart failure. fda.gov |

Influence on Catecholamine and Endothelin-1 Levels

Beyond its impact on the RAAS, nesiritide also modulates other significant neurohormonal pathways involved in cardiovascular regulation. Specifically, it has been shown to lower levels of catecholamines and endothelin-1. nih.govnih.gov

Catecholamines, such as norepinephrine, are part of the sympathetic nervous system and contribute to vasoconstriction and increased heart rate. Clinical research has indicated that nesiritide administration can lead to a reduction in norepinephrine levels, thereby mitigating the effects of sympathetic nervous system overactivity often seen in heart failure. nih.govoup.com However, some studies have found no significant effect of nesiritide on serum epinephrine (B1671497) or norepinephrine levels when compared to a placebo. fda.gov

Table 2: Effect of Nesiritide on Plasma Endothelin-1 Levels in an Animal Model

| Treatment Group | Plasma Endothelin-1 (ng/L) |

| Normal Saline | 114.9 ± 6.3 |

| Nesiritide | 91.6 ± 6.8 |

| Data from a study in a rabbit model of iliac artery trauma. scielo.br |

Preclinical Investigations and Animal Model Research of Nesiritide Citrate

Hemodynamic Characterization in Experimental Animal Models

Preclinical studies have consistently demonstrated that nesiritide (B7909928) is a potent vasodilator, affecting both arterial and venous smooth muscle. fda.govfda.gov This vasodilation leads to significant hemodynamic changes. In conscious dogs, administration of nesiritide resulted in a reduction of both preload and afterload, as measured by mean right atrial pressure (MRAP) and pulmonary capillary wedge pressure (PCWP), respectively. fda.gov Similarly, in anesthetized rabbits, nesiritide induced hypotension. hres.ca

The mechanism underlying these hemodynamic effects is the binding of nesiritide to particulate guanylate cyclase receptors on vascular smooth muscle and endothelial cells. fda.govdrugbank.com This binding increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger to relax smooth muscle, leading to vasodilation. fda.govdrugbank.com Studies in anesthetized pigs have also suggested a potential for nesiritide to increase coronary artery lumen diameter. fda.gov

A study in conscious, healthy dogs demonstrated dose-related reductions in mean arterial pressure. nih.gov However, in the same study, mean central venous pressure did not change significantly. nih.gov It has also been noted that in a dog model of congestive heart failure, the hemodynamic effects of hBNP are enhanced. fda.gov

Table 1: Hemodynamic Effects of Nesiritide in Animal Models

| Animal Model | Key Hemodynamic Findings | Reference |

|---|---|---|

| Conscious Dogs | Reduced mean right atrial pressure (MRAP) and pulmonary capillary wedge pressure (PCWP). | fda.gov |

| Conscious Dogs | Dose-related reductions in mean arterial pressure. | nih.gov |

| Anesthetized Rabbits | Induced hypotension. | hres.ca |

| Anesthetized Pigs | Increased coronary artery lumen diameter. | fda.gov |

| Dog Model of CHF | Enhanced hemodynamic effects. | fda.gov |

Cardiac Electrophysiological Studies in Animal Models

Investigations into the cardiac electrophysiological effects of nesiritide in animal models have shown a favorable profile. In conscious dogs, nesiritide had no significant effects on various electrophysiologic parameters. nih.gov This includes a lack of change in surface electrocardiogram (ECG) variables such as the P wave duration, PR interval, QRS duration, and QTc interval. nih.gov

Furthermore, the studies in conscious dogs revealed no significant alterations in corrected sinus node recovery time, atrioventricular nodal Wenckebach cycle length, or atrial and ventricular effective refractory periods. nih.gov Importantly, no spontaneous or induced arrhythmias were observed during the infusion of nesiritide in these animal models. nih.gov These findings suggest that nesiritide does not directly interfere with the electrical conduction system of the heart. hres.cafda.govdrugbank.com

Renal Functional Research in Preclinical Studies

Preclinical studies have explored the effects of nesiritide on renal function, with some findings suggesting beneficial effects. In normal rabbits, intravenous administration of hBNP led to increased urine output and urinary sodium excretion. fda.gov This natriuretic and diuretic effect is thought to be partly due to the suppression of the renin-angiotensin-aldosterone system (RAAS). hres.canih.gov

However, the renal effects of nesiritide appear to be attenuated in certain conditions. For instance, in a dog model of congestive heart failure, the natriuretic effect of hBNP was diminished. fda.gov This suggests that the underlying physiological state can influence the renal response to nesiritide.

Comparative Preclinical Pharmacodynamic Assessments

To better understand the pharmacological profile of nesiritide, comparative preclinical studies have been conducted, assessing its effects against known vasoactive agents and on cardiac contractility.

Against Alpha-Adrenergic Agonists (e.g., Phenylephrine) in Isolated Tissues

In in vitro studies using isolated human arterial and venous tissue preparations, nesiritide has been shown to effectively relax tissues that were pre-contracted with the alpha-adrenergic agonist, phenylephrine (B352888). fda.govrxlist.comfda.gov This demonstrates its ability to counteract vasoconstriction induced by agents that act on the alpha-adrenergic system. This vasodilatory effect is mediated by the cGMP pathway. fda.govdrugbank.com

Against Endothelin-1 (B181129) in Isolated Tissues

Similar to its effects against alpha-adrenergic agonists, nesiritide has also demonstrated the ability to relax isolated human arterial and venous tissues that were pre-contracted with endothelin-1. fda.govrxlist.comfda.gov Endothelin-1 is a potent vasoconstrictor, and the ability of nesiritide to counteract its effects further highlights its vasodilatory properties.

Effects on Cardiac Contractility in Animal Models

A significant finding from preclinical animal studies is that nesiritide does not have a direct effect on cardiac contractility. hres.cafda.govdrugbank.comrxlist.com In various animal models, administration of nesiritide did not alter measures of myocardial contractility. hres.cafda.govdrugbank.com This distinguishes it from inotropic agents that directly stimulate heart muscle contraction. nih.gov The beneficial hemodynamic effects of nesiritide, such as an increase in stroke volume and cardiac output, are therefore considered to be a result of its vasodilatory actions (preload and afterload reduction) rather than a direct inotropic effect. nih.govnih.gov

Comparison with Inotropic Agents in Animal Models (e.g., on ventricular ectopy)

Preclinical research into the electrophysiological profile of nesiritide citrate (B86180), particularly in comparison to traditional inotropic agents, has been a critical area of investigation. Animal models have been instrumental in elucidating the potential for arrhythmogenesis, a known concern with several classes of inotropes.

In various animal studies, nesiritide has demonstrated a neutral effect on cardiac electrophysiology. hres.cafda.gov Investigations in conscious dogs have shown that short-term infusion of nesiritide does not significantly alter atrial or ventricular effective refractory periods. nih.gov Furthermore, these studies did not observe the induction of spontaneous or provoked arrhythmias during nesiritide administration. nih.gov This is a significant finding, as changes in refractory periods can be a substrate for the development of ventricular ectopy and more serious ventricular arrhythmias. The administration of nesiritide in dog models also did not show any impact on ECG parameters, including the R-R interval. nih.gov

In contrast, inotropic agents such as dobutamine (B195870) have been associated with proarrhythmic effects. While direct comparative preclinical studies on ventricular ectopy are not extensively detailed in the available literature, the differing mechanisms of action between nesiritide and catecholaminergic inotropes like dobutamine provide a basis for their distinct electrophysiological profiles. Nesiritide's action is mediated through cyclic guanosine monophosphate (cGMP), leading to vasodilation, whereas dobutamine stimulates beta-1 adrenergic receptors, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) and calcium levels, which can enhance automaticity and trigger arrhythmias. ahajournals.orgnih.gov

While not an animal study, the Prospective Randomized Evaluation of Cardiac Ectopy with Dobutamine or Nesiritide Therapy (PRECEDENT) trial in humans provides valuable comparative data that aligns with preclinical observations. This study demonstrated that dobutamine was associated with a significant increase in ventricular ectopy, including premature ventricular contractions and ventricular tachycardia. nih.govmedscape.comnih.gov Conversely, nesiritide did not aggravate pre-existing ventricular arrhythmias and, in some cases, reduced ventricular ectopy. nih.govmedscape.com These clinical findings in humans are consistent with the neutral electrophysiological effects observed in animal models.

The following tables summarize the comparative electrophysiological effects of nesiritide and dobutamine as suggested by preclinical and clinical research findings.

Table 1: Comparative Electrophysiological Effects in Animal Models

| Parameter | Nesiritide Citrate | Dobutamine |

|---|---|---|

| Effect on Ventricular Ectopy | Neutral/No significant induction nih.gov | Pro-arrhythmic potential due to mechanism of action |

| Effect on Atrial and Ventricular Effective Refractory Periods | No significant change nih.gov | Can be altered due to adrenergic stimulation |

| Mechanism Related to Arrhythmogenesis | cGMP-mediated vasodilation, no direct inotropic or chronotropic effect ahajournals.org | Beta-1 adrenergic stimulation, increased cAMP and intracellular calcium nih.gov |

Table 2: Summary of Findings from the PRECEDENT Trial (Human Data for Context)

| Outcome | Nesiritide | Dobutamine |

|---|---|---|

| Change in Premature Ventricular Contractions | No significant increase/decrease nih.gov | Significant increase nih.gov |

| Incidence of Ventricular Tachycardia | Lower incidence medscape.comnih.gov | Higher incidence medscape.comnih.gov |

| Incidence of Cardiac Arrest | None reported medscape.comnih.gov | Higher incidence medscape.comnih.gov |

Methodological Approaches and Investigative Techniques in Nesiritide Citrate Research

In Vitro Cellular and Tissue Culture Methodologies

In vitro studies have been fundamental in dissecting the direct cellular and molecular effects of nesiritide (B7909928). These methodologies allow for the examination of the compound's activity in a controlled environment, isolating specific cell types to understand their direct responses.

One key area of investigation has been the effect of nesiritide on cardiac fibroblasts. In these in vitro models, nesiritide has been shown to inhibit the de novo synthesis of collagen. oup.com This anti-fibrotic action is significant, as collagen deposition is a critical component of adverse ventricular remodeling in heart failure. oup.com

The influence of nesiritide on endothelial cells has also been a subject of in vitro research. Studies using human umbilical vein endothelial cells have demonstrated that natriuretic peptides can attenuate the inflammatory effects of mediators like tumor necrosis factor-alpha. oup.com This includes reducing macromolecule permeability and the formation of stress fibers, suggesting anti-inflammatory properties. oup.com

Furthermore, to assess the product's biological activity and consistency, a biological assay measuring the production of cyclic guanosine (B1672433) monophosphate (cGMP) by CHOGCASAIS cells has been utilized. fda.gov Additionally, in vitro bacterial cell assays, such as the Ames test, have been employed to evaluate the mutagenic potential of nesiritide, with studies indicating no increase in mutation frequency. rxlist.comfda.gov

Ex Vivo Isolated Organ and Vessel Perfusion Techniques

Ex vivo techniques provide a bridge between in vitro and in vivo research by allowing the study of intact organs and tissues in isolation. This approach maintains the complex cellular architecture and interactions of the tissue while allowing for precise control over the experimental conditions.

A primary application of this methodology in nesiritide research has been the use of isolated human arterial and venous tissue preparations. rxlist.comfda.govhres.cawikidoc.orgcms.gov In these experiments, tissue segments are pre-contracted with substances such as endothelin-1 (B181129) or the alpha-adrenergic agonist phenylephrine (B352888) to induce a state of vasoconstriction. rxlist.comfda.govhres.cawikidoc.orgcms.gov The subsequent introduction of nesiritide to the perfusion medium has been shown to induce relaxation of these tissues, demonstrating its direct vasodilatory properties on both arteries and veins. rxlist.comfda.govhres.cawikidoc.orgcms.gov This balanced vasodilation is a key component of its therapeutic effect. researchgate.net

Conversely, studies using explanted human heart tissue from cardiac transplant recipients have shown that nesiritide has no direct inotropic (contractility-altering) effect. fda.gov This is an important distinction from other classes of drugs used in heart failure that directly stimulate heart muscle contraction. fda.gov

In Vivo Animal Model Design and Implementation

Animal models have been indispensable for studying the integrated physiological and hemodynamic effects of nesiritide citrate (B86180) in a living organism. Various models have been designed to mimic aspects of human heart failure and to assess the compound's systemic impact.

Canine models of heart failure have been utilized to study the chronic effects of nesiritide administration. In one such model, chronic subcutaneous administration of B-type natriuretic peptide (BNP) over ten days resulted in significant increases in cardiac output and decreases in pulmonary capillary wedge pressure and systemic vascular resistance compared to untreated controls. oup.com

Anesthetized rabbit models have been employed to investigate the real-time effects of nesiritide infusion on blood pressure and biochemical markers. Continuous infusion of nesiritide for 72 hours in these models led to a sustained increase in plasma BNP and cGMP levels. fda.gov These models were also used to study the potential for tolerance development. fda.gov Furthermore, administration of nesiritide to normal rabbits via intravenous bolus was shown to increase urine output and urinary sodium excretion. fda.gov

In a rat model of anterior acute myocardial infarction (AMI), the infusion of low-dose nesiritide within 24 hours of successful reperfusion was investigated. nih.gov This model was designed to assess the potential of nesiritide to prevent adverse left ventricular remodeling and to suppress aldosterone (B195564) following an ischemic event. nih.gov The results from this "proof of concept" study suggested that nesiritide could preserve ventricular function and structure. nih.gov

Biochemical Marker Analysis (e.g., cGMP, neurohormone levels)

A cornerstone of nesiritide research has been the analysis of specific biochemical markers to quantify its biological activity and downstream effects. These analyses provide objective measures of the compound's engagement with its target pathways.

The primary second messenger for nesiritide is cyclic guanosine monophosphate (cGMP). rxlist.comfda.govhres.cawikidoc.org Its mechanism of action involves binding to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells, which increases intracellular concentrations of cGMP, leading to smooth muscle relaxation and vasodilation. rxlist.comfda.govhres.cawikidoc.org Consequently, a key investigative technique is the measurement of plasma and urinary cGMP levels. Studies have consistently shown that nesiritide administration leads to significant increases in both plasma and urinary cGMP, confirming its biological activity. oup.comnih.gov

Nesiritide also exerts significant effects on various neurohormonal systems that are typically activated in heart failure. A major focus of investigation has been its interaction with the renin-angiotensin-aldosterone system (RAAS). oup.comhres.ca Research has demonstrated that nesiritide suppresses the RAAS, leading to measurable reductions in plasma aldosterone and renin activity. oup.comresearchgate.netmedscape.com

Furthermore, the effects of nesiritide on other neurohormones have been analyzed. Studies have reported reductions in plasma levels of norepinephrine (B1679862) and endothelin-1 following nesiritide infusion. researchgate.netmedscape.com The analysis of these markers is crucial for understanding the comprehensive neurohormonal modulation provided by nesiritide.

Hemodynamic Parameter Measurement in Experimental Settings (e.g., pulmonary capillary wedge pressure, cardiac index, systemic vascular resistance)

The measurement of hemodynamic parameters in controlled experimental and clinical trial settings has been paramount to characterizing the therapeutic effects of nesiritide. These measurements provide direct evidence of the drug's impact on cardiovascular function.

Right heart catheterization is a common technique employed in these studies to obtain precise measurements of intracardiac and pulmonary pressures. clinicaltrials.govahajournals.org The pulmonary capillary wedge pressure (PCWP) , an indirect measure of left atrial pressure, is a key parameter. Clinical trials have consistently shown that nesiritide produces rapid and significant reductions in PCWP. jacc.orgdovepress.comccjm.org For instance, in one study, nesiritide infusion led to a 46% decrease in PCWP. ahajournals.org Another trial reported a decrease of 27% to 39% by 6 hours. jacc.org

The cardiac index (CI) , a measure of cardiac output relative to body surface area, is another critical endpoint. Nesiritide has been shown to increase the cardiac index, primarily through afterload reduction. medscape.comjacc.org One study documented an increase in mean CI from a baseline of 1.8 ± 0.4 L/min/m² to 2.2 ± 0.4 L/min/m² after 3 hours of infusion. jacc.org

Systemic vascular resistance (SVR) , a measure of afterload, is consistently reduced by nesiritide, reflecting its arterial vasodilatory effects. jacc.orgnih.gov This reduction in SVR contributes to the observed increase in cardiac output. nih.gov

Other important hemodynamic parameters measured include right atrial pressure (RAP) and mean pulmonary arterial pressure (MPAP) , both of which are significantly decreased by nesiritide, indicating a reduction in cardiac preload. ahajournals.orgjacc.orgccjm.org For example, one study reported a 52% decrease in RAP and a 19% decrease in MPAP after 30 minutes of infusion. ahajournals.org

Interactive Data Table: Hemodynamic Effects of Nesiritide Infusion

| Parameter | Baseline (Mean ± SD) | Post-Infusion (Mean ± SD) | Percent Change | Study Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) | 10.7 ± 4.8 mmHg | 5.8 ± 3.3 mmHg | -46% | ahajournals.org |

| Right Atrial Pressure (RAP) | 6.4 ± 3.2 mmHg | 3.1 ± 1.8 mmHg | -52% | ahajournals.org |

| Mean Pulmonary Artery Pressure (MPAP) | 16.7 ± 5.3 mmHg | 13.6 ± 3.5 mmHg | -19% | ahajournals.org |

| Cardiac Index (CI) | 1.8 ± 0.4 L/min/m² | 2.2 ± 0.4 L/min/m² (at 3h) | +22% | jacc.org |

Interactive Data Table: Change in Hemodynamic Parameters in a Pediatric Study

| Parameter | Nesiritide Group (Mean Change) | Placebo Group (Mean Change) | p-value | Study Reference |

| PCWP | -5.3 mmHg | +1.2 mmHg | 0.02 | aetna.com |

| MPAP | -8.0 mmHg | +0.4 mmHg | 0.006 | aetna.com |

| Systolic Blood Pressure | -7.9 mmHg | +2.6 mmHg | 0.04 | aetna.com |

Advanced Research Perspectives and Future Directions for Nesiritide Citrate

Elucidation of Novel Molecular and Cellular Targets

Initial research on nesiritide (B7909928) citrate (B86180) primarily focused on its binding to natriuretic peptide receptor-A (NPR-A), leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation and natriuresis. drugbank.comontosight.ai However, recent investigations are exploring molecular and cellular targets beyond this classical pathway. One area of interest is the potential interaction of nesiritide with other receptor systems. For instance, some studies suggest a complex interplay between natriuretic peptides and the sympathetic nervous system. ahajournals.org There is also emerging evidence for the role of natriuretic peptides, including BNP, in modulating inflammatory pathways, suggesting interactions with cellular targets on immune cells. sid.irmdpi.com

Furthermore, research is delving into the specific effects of nesiritide on different cell types within the cardiovascular system. Beyond vascular smooth muscle and endothelial cells, the direct actions of nesiritide on cardiac fibroblasts and cardiomyocytes are being investigated to understand its potential role in cardiac remodeling. oup.combioline.org.br The anti-fibrotic properties observed in preclinical models point towards direct or indirect effects on fibroblast proliferation and collagen synthesis. oup.com Additionally, the potential for nesiritide to interact with novel targets in other organs, such as the kidneys and prostate, is an active area of research. mdpi.comnih.gov

Investigation of Peptide Stability and Degradation Pathways (e.g., neutral endopeptidase)

The in vivo efficacy of nesiritide citrate is intrinsically linked to its stability and metabolic clearance. The primary degradation pathways for natriuretic peptides involve two key mechanisms: enzymatic degradation by neutral endopeptidase (NEP) and clearance via the natriuretic peptide clearance receptor (NPR-C). hres.caphysiology.org

NEP, a membrane-bound metalloprotease, is known to cleave and inactivate natriuretic peptides. physiology.orgnih.gov While atrial natriuretic peptide (ANP) is a major substrate for NEP, BNP is considered a poorer substrate. nih.govportlandpress.com However, studies have shown that inhibition of NEP can lead to increased plasma levels of both ANP and BNP, suggesting that NEP does play a role in nesiritide metabolism. physiology.org The exact contribution of NEP to nesiritide degradation in different tissues, particularly in humans, remains an area of active investigation. portlandpress.com

Development of Innovative Research Methodologies for Peptide Analysis

Accurate and sensitive quantification of nesiritide and its metabolites in biological matrices is essential for pharmacokinetic studies and for understanding its mechanism of action. The development of innovative research methodologies for peptide analysis has been a key focus. Traditional immunoassays have been widely used, but they can be limited by cross-reactivity and lack of specificity for different peptide fragments.

To overcome these limitations, advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are increasingly being employed. These methods offer high specificity and sensitivity, allowing for the precise measurement of intact nesiritide and its degradation products. The development of robust LC-MS/MS assays enables detailed pharmacokinetic modeling and a better understanding of the metabolic fate of the peptide.

Furthermore, techniques for characterizing the structural integrity and conformational changes of nesiritide are also being explored. researchgate.net Understanding how factors like pH and formulation components affect the peptide's structure is critical for ensuring its stability and biological activity. researchgate.net These advanced analytical methods are instrumental in the quality control of nesiritide manufacturing and in the development of new formulations. usp.org

Integration into Systems Biology Approaches for Comprehensive Cardiovascular Modeling

The complex pathophysiology of cardiovascular diseases necessitates a holistic understanding of the interplay between various biological systems. Systems biology approaches, which integrate experimental data with computational modeling, offer a powerful framework for dissecting the multifaceted effects of nesiritide.

By incorporating pharmacokinetic and pharmacodynamic data of nesiritide into comprehensive cardiovascular models, researchers can simulate its effects on hemodynamics, neurohormonal regulation, and renal function. nih.govjacc.org These models can help predict patient responses to treatment and identify key factors influencing therapeutic outcomes. For instance, computational modeling can be used to explore the dose-dependent effects of nesiritide on pulmonary capillary wedge pressure and systemic vascular resistance. drugbank.com

Moreover, systems biology can aid in identifying novel drug targets and combination therapies. By modeling the interactions between the natriuretic peptide system and other signaling pathways, such as the renin-angiotensin-aldosterone system, researchers can uncover potential synergistic or antagonistic effects of co-administered drugs. oup.com This integrated approach holds promise for personalizing nesiritide therapy and improving the management of cardiovascular disorders.

Exploration of Potential Anti-Fibrotic and Anti-Inflammatory Mechanisms in Preclinical Models

Beyond its well-known hemodynamic effects, nesiritide has demonstrated potential anti-fibrotic and anti-inflammatory properties in preclinical studies. oup.comnih.gov These pleiotropic effects are of significant interest for their potential to mitigate adverse cardiac remodeling and inflammation associated with heart failure.

Anti-Fibrotic Mechanisms: In vitro studies have shown that BNP can inhibit the proliferation of cardiac fibroblasts and reduce collagen synthesis. oup.com Animal models of myocardial infarction have further supported the anti-fibrotic potential of nesiritide, with studies demonstrating reduced fibrosis in the heart. nih.gov The proposed mechanisms include the inhibition of pro-fibrotic signaling pathways and the stimulation of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix. oup.com

Anti-Inflammatory Mechanisms: Preclinical and some clinical evidence suggest that nesiritide may modulate the inflammatory response. sid.ir In a study involving cardiac surgery patients, nesiritide administration was associated with a reduction in several pro-inflammatory cytokines. sid.ir The binding of nesiritide to its receptors can lead to the suppression of inflammatory signaling cascades. ontosight.ai The potential of natriuretic peptides to inhibit the NLRP3 inflammasome, a key component of the innate immune response, is also an area of active investigation. mdpi.com

Table 1: Preclinical Findings on Anti-Fibrotic and Anti-Inflammatory Effects of Nesiritide

| Effect | Model/System | Key Findings | Reference |

|---|---|---|---|

| Anti-fibrotic | Cardiac fibroblasts (in vitro) | Inhibited DNA synthesis and proliferation; inhibited collagen synthesis; stimulated matrix metalloproteinases. | oup.com |

| Anti-fibrotic | Rat model of myocardial infarction | Reduced fibrosis in peri-infarct and remote myocardium. | nih.gov |

| Anti-inflammatory | Cardiac surgery patients | Reduced peak concentrations of IL-6, IL-10, TNF-α, and other inflammatory markers. | sid.ir |

| Anti-inflammatory | Human monocytic cells (ANP/BNP) | Inhibited NLRP3-inflammasome activation. | mdpi.com |

Comparative Analysis with Emerging Natriuretic Peptide System Modulators (e.g., Neprilysin Inhibitors, Designer Natriuretic Peptides in research contexts)

The therapeutic landscape for heart failure is evolving, with the emergence of new drugs that modulate the natriuretic peptide system. uio.no A comparative analysis of nesiritide with these novel agents is crucial for understanding their relative merits and potential roles in therapy.

Neprilysin Inhibitors: Neprilysin inhibitors, such as sacubitril (B1662468) (part of the angiotensin receptor-neprilysin inhibitor, ARNI), work by preventing the breakdown of endogenous natriuretic peptides. frontiersin.orgmdpi.com This leads to a sustained increase in the levels of ANP and BNP. mdpi.com In contrast to the exogenous administration of nesiritide, ARNIs enhance the body's own natriuretic peptide response. mdpi.com Clinical trials have shown significant benefits of ARNIs in reducing mortality and hospitalization in patients with heart failure with reduced ejection fraction. nih.gov Comparative studies in preclinical models have explored the differential effects on cardiac remodeling and fibrosis. nih.gov

Designer Natriuretic Peptides: Researchers are also developing "designer" natriuretic peptides with enhanced properties. uio.nojacc.org These engineered peptides may have increased resistance to degradation, improved receptor selectivity, or novel biological activities. jacc.org For example, some designer peptides are being developed to have potent renal effects with minimal impact on blood pressure. jacc.org Comparing the pharmacological profiles of nesiritide with these novel agents in research contexts will provide valuable insights into the structure-function relationships of natriuretic peptides and guide the development of next-generation therapeutics. jacc.org

Table 2: Comparison of Nesiritide with Other Natriuretic Peptide System Modulators

| Agent | Mechanism of Action | Key Research Findings/Context | Reference |

|---|---|---|---|

| Nesiritide | Exogenous recombinant human BNP; activates NPR-A. | Provides rapid hemodynamic effects; research explores anti-fibrotic and anti-inflammatory roles. | oup.comdrugbank.com |

| Neprilysin Inhibitors (e.g., Sacubitril) | Inhibit the breakdown of endogenous natriuretic peptides. | Shown to reduce mortality and hospitalization in HFrEF; enhances endogenous NP system. | nih.govmdpi.com |

| Designer Natriuretic Peptides | Engineered peptides with modified structures. | Research aims for improved stability, receptor selectivity, and targeted effects (e.g., renal protection without hypotension). | jacc.org |

Q & A

What are the key considerations in designing in vivo experiments to evaluate the hemodynamic effects of Nesiritide citrate, particularly in models of acute decompensated heart failure?

Methodological Answer:

- Study Design: Ensure protocols align with clinically relevant endpoints (e.g., cardiac output, renal perfusion) and include appropriate controls (e.g., sham-operated or placebo groups) to isolate therapeutic effects .

- Sample Size: Use power analysis to determine cohort size, accounting for variability in disease progression and comorbid conditions .

- Data Transparency: Report hemodynamic measurements (e.g., blood pressure, natriuretic peptide levels) with standardized units and include raw data in supplementary materials for reproducibility .

How can researchers address discrepancies in reported efficacy outcomes of this compound across clinical trials, and what statistical approaches are recommended for meta-analyses?

Methodological Answer:

- Source Analysis: Investigate trial design heterogeneity (e.g., patient demographics, dosing regimens) using subgroup analysis to identify confounding variables .

- Statistical Frameworks: Apply random-effects models to account for inter-study variability and perform sensitivity analyses to assess the robustness of pooled effect estimates .

- Data Harmonization: Standardize outcome metrics (e.g., 6-minute walk test, hospitalization rates) across studies to enable cross-trial comparisons .

What are the optimal protocols for synthesizing high-purity this compound, and how can peptide hydrazide ligation techniques be validated to ensure batch consistency?

Methodological Answer:

- Synthetic Validation: Use LC-MS and NMR spectroscopy to confirm peptide sequence integrity and citrate salt stoichiometry .

- Batch Consistency: Implement quality control steps, such as reverse-phase HPLC purity assessments (>98%) and endotoxin testing, adhering to ICH guidelines .

- Ligation Optimization: Monitor reaction efficiency via kinetic studies under varying pH and temperature conditions to minimize side products .

In pharmacokinetic studies of this compound, what methodologies are most effective for quantifying plasma concentrations and assessing renal clearance rates in heterogeneous patient populations?

Methodological Answer:

- Analytical Techniques: Employ ELISA or radioimmunoassays with monoclonal antibodies specific to human BNP-32 to avoid cross-reactivity with endogenous peptides .

- Population Pharmacokinetics: Use nonlinear mixed-effects modeling (NONMEM) to account for covariates like age, renal function, and comorbid diabetes .

- Sampling Strategy: Collect serial blood/urine samples at predefined intervals (e.g., 0, 30, 60, 120 mins post-infusion) to capture elimination kinetics .

How should researchers structure the discussion section of a manuscript on this compound to effectively reconcile conflicting mechanistic hypotheses regarding its vasodilatory versus natriuretic effects?

Methodological Answer:

- Contextualize Findings: Compare results with prior studies, highlighting methodological differences (e.g., animal vs. human models, acute vs. chronic dosing) that may explain contradictions .

- Mechanistic Integration: Use computational models (e.g., molecular docking) to explore Nesiritide’s binding affinity to NPR-A receptors under varying physiological conditions .

- Limitations: Acknowledge gaps (e.g., lack of long-term safety data) and propose follow-up experiments (e.g., transcriptomic profiling of renal tissues) .

What criteria should guide the selection of biomarkers to evaluate the therapeutic response to this compound in preclinical models of cardiorenal syndrome?

Methodological Answer:

- Pathophysiological Relevance: Prioritize biomarkers linked to cardiorenal axis dysfunction (e.g., serum creatinine, NGAL for renal injury; BNP for cardiac stress) .

- Assay Robustness: Validate biomarker assays for specificity (e.g., cross-reactivity testing) and precision (e.g., intra-assay CV <10%) in target matrices (e.g., plasma, urine) .

- Temporal Dynamics: Track biomarkers at multiple timepoints to capture early response (e.g., 24 hrs post-treatment) versus sustained effects .

What methodological challenges arise in establishing dose-response relationships for this compound in elderly populations with comorbidities, and how can confounding variables be controlled?

Methodological Answer:

- Stratified Recruitment: Enroll subgroups based on comorbidity severity (e.g., CKD stages) and use propensity score matching to balance baseline characteristics .

- Pharmacodynamic Modeling: Apply Bayesian hierarchical models to estimate dose-response curves while adjusting for covariates like polypharmacy .

- Safety Monitoring: Incorporate adaptive trial designs to halt dosing arms with adverse events (e.g., hypotension) exceeding predefined thresholds .

How can molecular dynamics simulations elucidate variations in this compound’s binding affinity to natriuretic peptide receptors under different physiological pH conditions?

Methodological Answer:

- Simulation Parameters: Use AMBER or CHARMM force fields to model receptor-ligand interactions at pH 7.4 (physiological) vs. 6.8 (acidotic states) .

- Free Energy Calculations: Perform MM-GBSA analyses to quantify binding energy changes and identify critical residues (e.g., Arg-101 on NPR-A) influencing affinity .

- Experimental Validation: Correlate simulations with surface plasmon resonance (SPR) data to verify pH-dependent binding kinetics in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.